Product packaging for 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane(Cat. No.:CAS No. 2292-11-7)

3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane

Cat. No.: B14160075
CAS No.: 2292-11-7
M. Wt: 204.11 g/mol
InChI Key: ASXOSTZMQJKYRY-UHFFFAOYSA-N
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Description

3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane (CAS: 27809-79-6 (endo)) is a brominated tropane derivative of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate and key building block for the development of novel bioactive molecules. Its core structure is the 8-azabicyclo[3.2.1]octane scaffold, which is central to the tropane class of alkaloids and a wide range of pharmacologically active compounds. The primary research application of this brominated analog is its use in cross-coupling reactions to create more complex structures. Scientific literature demonstrates its utility in Stille cross-coupling protocols for the synthesis of 3-(biaryl) substituted tropane derivatives, which are then evaluated as ligands for monoamine transporters . These studies are crucial for investigating the mechanisms of neuropharmacological agents, particularly for the dopamine transporter (DAT) and serotonin transporter (SERT), which are primary targets in the development of treatments for substance abuse and central nervous system disorders . Researchers value this compound for its role in structure-activity relationship (SAR) studies, helping to elucidate how different substituents at the 3-position of the tropane skeleton affect potency and selectivity at key biological targets . The compound is provided for research purposes only. It is strictly not for diagnostic, therapeutic, or human and veterinary use. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14BrN B14160075 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 2292-11-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2292-11-7

Molecular Formula

C8H14BrN

Molecular Weight

204.11 g/mol

IUPAC Name

3-bromo-8-methyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C8H14BrN/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5H2,1H3

InChI Key

ASXOSTZMQJKYRY-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)Br

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 8-Azabicyclo[3.2.1]octane Ring System

The synthesis of the 8-azabicyclo[3.2.1]octane core has been a subject of extensive research, leading to the development of numerous innovative and efficient methodologies. These strategies often focus on controlling the stereochemistry of the bicyclic system, which is crucial for the biological activity of its derivatives.

Stereoselective and Enantioselective Approaches to the Core Scaffold

The stereocontrolled synthesis of the 8-azabicyclo[3.2.1]octane scaffold is paramount for accessing biologically active tropane (B1204802) alkaloids and their analogs. mdma.chresearchgate.net A predominant strategy involves the desymmetrization of meso starting materials. For instance, achiral tropinone (B130398) derivatives can be desymmetrized to introduce stereochemical information. researchgate.net

One notable enantioselective approach involves the use of chiral catalysts. For example, a dual catalytic system employing a rhodium(II) complex and a chiral Lewis acid has been successfully utilized in asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides. This method affords optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities.

Another powerful strategy is the intramolecular oxidative Mannich cyclization. A concise synthesis of 8-azabicyclo[3.2.1]octanes has been developed involving a sequential intermolecular oxidative Mannich coupling of N-aryl pyrrolidines with a trimethylsilyl (B98337) (TMS) enol ether, followed by an intramolecular oxidative Mannich cyclization of the resulting silyl (B83357) enol ether. google.com 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) serves as a key oxidant in both steps of this sequence. google.com

Pseudotransannular Ring Opening Reactions in Tropane Synthesis

Pseudotransannular ring-opening reactions of cycloheptane-derived epoxides provide an elegant and efficient pathway to the 8-azabicyclo[3.2.1]octane core. This methodology has been successfully applied to the enantioselective synthesis of tropane alkaloids. A Brønsted acid-catalyzed pseudotransannular ring opening of epoxides derived from 5-aminocyclohept-1-enes has been shown to be a key step in the construction of the tropane scaffold. researchgate.net This reaction proceeds via a desymmetrization of the starting material under catalyst control, yielding a variety of substituted 8-azabicyclo[3.2.1]octan-2-ols with high yields and excellent stereocontrol. researchgate.net

This strategy has been instrumental in the total synthesis of natural products like (–)-α-tropanol and (+)-ferruginine, demonstrating its synthetic utility. researchgate.net The reaction involves the formation of an aziridinium (B1262131) intermediate, which can influence the stereochemical outcome of the final product. researchgate.net

Multicomponent Reactions for Azabicyclic Assembly

Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like the 8-azabicyclo[3.2.1]octane system in a single step from three or more starting materials. The classic Robinson tropinone synthesis, first reported in 1917, is a prime example of a multicomponent reaction that assembles the tropane core from succinaldehyde, methylamine, and acetonedicarboxylic acid. This reaction proceeds through a tandem Mannich reaction-intramolecular cyclization cascade.

More contemporary MCRs are being explored for the construction of diverse heterocyclic scaffolds, including bicyclic amines. While specific examples leading directly to 3-bromo-8-methyl-8-azabicyclo[3.2.1]octane are not extensively detailed in the provided search results, the general principles of MCRs, such as the Ugi and Passerini reactions, are being adapted for the synthesis of complex amine-containing structures. These reactions offer advantages in terms of atom economy and step efficiency, making them attractive for library synthesis and drug discovery.

Introduction and Functionalization of the Bromine Moiety at Position 3

Once the 8-azabicyclo[3.2.1]octane scaffold is constructed, the introduction of a bromine atom at the C3 position provides a versatile handle for further chemical modifications. The regio- and stereoselectivity of this bromination are critical for the synthesis of specific isomers.

Regio- and Stereoselective Bromination Techniques

The bromination of tropinone, the ketone precursor to many tropane derivatives, can be achieved using various brominating agents. For instance, bromination with copper(II) bromide (CuBr2) has been employed in the synthesis of tropane alkaloids. The regioselectivity of this reaction is influenced by the enolate formation of the tropinone starting material.

Stereoselectivity in the bromination of the 8-azabicyclo[3.2.1]octane ring system is often directed by the existing stereochemistry of the molecule. For example, in the synthesis of a constrained proline analogue, a dibrominated derivative of a cycloheptene (B1346976) precursor was formed by treatment with trimethylphenylammonium tribromide and tetraethylammonium (B1195904) bromide. nih.gov The subsequent intramolecular cyclization to form the 8-azabicyclo[3.2.1]octane ring proceeded with a specific stereochemical outcome. nih.gov The choice of the brominating agent and reaction conditions can significantly impact the stereochemical course of the reaction.

Nucleophilic Substitution Reactions at the C3 Bromine Center

The bromine atom at the C3 position of this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is fundamental to the synthesis of a diverse array of tropane derivatives with potential pharmacological applications.

The stereochemical outcome of the nucleophilic substitution can be influenced by neighboring group participation of the nitrogen atom in the bicyclic system. For instance, nucleophilic substitution reactions on some 2-azabicyclo[2.2.1]heptane systems, which share structural similarities, have been observed to proceed with retention of configuration due to the participation of the nitrogen lone pair. le.ac.uk

Various nucleophiles can be employed in these substitution reactions. For example, the displacement of a halogen from a protected 8-azabicyclo[3.2.1]octan-3-ol with an alkoxide can be achieved using a base like sodium hydride in a solvent such as dimethylformamide (DMF). google.com This allows for the formation of ether linkages. Furthermore, Grignard reagents have been used to prepare derivatives from the corresponding bromo precursor, indicating that organometallic reagents can also act as effective nucleophiles. google.com The versatility of these nucleophilic substitution reactions makes this compound a key intermediate in the synthesis of a broad spectrum of tropane-based compounds.

Derivatization of this compound and Related Analogues

The bromine atom at the C-3 position of the 8-azabicyclo[3.2.1]octane skeleton is a versatile functional group that enables a wide range of derivatization reactions. These transformations allow for the introduction of diverse substituents, leading to the synthesis of novel compounds with potential therapeutic applications.

Carbon-Carbon Bond Forming Reactions: Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For this compound, methodologies such as Negishi and Stille couplings are particularly effective for introducing new carbon-based substituents.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. The 3-bromo derivative of the 8-azabicyclo[3.2.1]octane scaffold can be coupled with various arylzinc reagents. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This method is valued for its functional group tolerance and the relatively high reactivity of the organozinc nucleophiles.

Stille Coupling: The Stille coupling utilizes an organotin reagent as the nucleophilic partner. This compound can be reacted with a variety of arylstannanes in the presence of a palladium catalyst to yield 3-aryl derivatives. nih.gov This reaction has been successfully applied to the synthesis of 3-biaryl-8-oxabicyclo[3.2.1]octane systems, demonstrating its utility on the related bicyclic framework. nih.gov Key to the success of this reaction is the removal of tin by-products, often achieved by treatment with aqueous potassium fluoride. nih.gov

Table 1: Comparison of Negishi and Stille Cross-Coupling Reactions
FeatureNegishi CouplingStille Coupling
Organometallic ReagentOrganozinc (R-ZnX)Organotin (R-SnR'₃)
Typical CatalystPd(PPh₃)₄ or Ni complexesPd(PPh₃)₄
Key AdvantageHigh reactivity and functional group toleranceReagents are stable to air and moisture
Key DisadvantageOrganozinc reagents can be sensitive to air and moistureToxicity and difficulty in removing tin by-products

Functionalization of the Nitrogen Atom (N8) via N-Alkylation and Protecting Group Manipulations

The tertiary amine at the N8 position is a key site for structural modification. Its basicity and nucleophilicity allow for straightforward N-alkylation. However, in many synthetic sequences, it is necessary to protect this nitrogen to prevent unwanted side reactions.

N-Alkylation: The methyl group at N8 can be replaced with other alkyl or arylalkyl groups. This is typically achieved through a demethylation-realkylation sequence. Demethylation can be accomplished using reagents like 1-chloroethyl chloroformate followed by methanolysis. The resulting secondary amine can then be alkylated with a variety of alkyl halides or other electrophiles under basic conditions to introduce new functionality.

Protecting Group Manipulations: To temper the reactivity of the N8 nitrogen during other transformations (such as C-3 functionalization), protecting groups are often employed. The tert-butyloxycarbonyl (Boc) group is a common choice. It can be introduced onto the nitrogen of a secondary amine precursor using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, for example, with trifluoroacetic acid or aqueous hydrochloric acid. This protection-deprotection strategy allows for selective reactions at other positions of the molecule.

Synthesis of Ester and Amide Derivatives

While direct synthesis from the 3-bromo precursor is less common for esters and amides, these functional groups are often incorporated into the 8-azabicyclo[3.2.1]octane scaffold starting from other precursors, such as those with a carboxylic acid at a suitable position. For instance, if a carboxylic acid group is present at the C-2 position, it can be readily converted into a variety of ester and amide derivatives.

Esterification: The synthesis of methyl esters is a common transformation. For example, a carboxylic acid on the scaffold can be converted to its methyl ester using standard esterification conditions, such as treatment with methanol (B129727) in the presence of an acid catalyst.

Amidation: Amide derivatives can be prepared by coupling a carboxylic acid-functionalized 8-azabicyclo[3.2.1]octane with a primary or secondary amine. This reaction is typically facilitated by a coupling agent, such as N-benzyl-N'-cyclohexylcarbodiimide or a combination of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (B1436442) (HOBt), in an appropriate solvent like dichloromethane.

Reaction Mechanisms and Kinetic Analysis of Synthetic Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for predicting reaction outcomes and optimizing conditions.

Mechanistic Studies of Halogenation and Substitution Pathways

Halogenation: The this compound is typically synthesized from its corresponding 3-hydroxy precursor (tropine or pseudotropine) or via the bromination of the parent ketone, tropinone. The synthesis of tropinone itself, famously achieved by Robinson, involves a "double Mannich" reaction. wikipedia.orgchemicalbook.com Theoretical studies of this synthesis have elucidated the reaction pathway, highlighting the formation of an iminium cation intermediate. orientjchem.org The subsequent conversion of tropinone to the 3-bromo derivative can proceed through various halogenating agents. The mechanism often involves the formation of an enol or enolate intermediate from tropinone, which then attacks the bromine source.

Substitution Pathways: As a secondary alkyl halide, this compound can undergo nucleophilic substitution via either an Sₙ1 or Sₙ2 mechanism. masterorganicchemistry.com The preferred pathway is highly dependent on the reaction conditions.

Sₙ2 Mechanism: This pathway is favored by strong, negatively charged nucleophiles and polar aprotic solvents. youtube.compressbooks.pub The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry. masterorganicchemistry.com The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. savemyexams.com

Given the secondary nature of the carbon-bromine bond in this scaffold, a competition between Sₙ1 and Sₙ2 pathways is often observed, and the reaction outcome can be steered by careful selection of the nucleophile and solvent. pressbooks.pub

Theoretical and Experimental Investigations of Elimination Reactions and Solvent Effects

In the presence of a base, this compound can undergo elimination reactions to form an alkene, competing with the substitution pathways. researchgate.net The two primary elimination mechanisms are E1 and E2. libretexts.org

E2 Mechanism: This mechanism is bimolecular and occurs in a single concerted step. It is favored by strong, non-nucleophilic bases. masterorganicchemistry.com The rate depends on the concentration of both the substrate and the base. youtube.com The stereochemistry of the reaction requires an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group. msu.edu

E1 Mechanism: This unimolecular mechanism proceeds through the same carbocation intermediate as the Sₙ1 reaction. libretexts.org It is favored by weak bases and polar protic solvents that can stabilize the carbocation. The rate is dependent only on the substrate concentration. libretexts.org

Solvent Effects: The choice of solvent has a profound impact on the competition between substitution and elimination.

Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding and are effective at solvating both cations and anions. They stabilize the carbocation intermediate, thus favoring Sₙ1 and E1 pathways. youtube.com

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents possess dipoles but lack acidic protons for hydrogen bonding. They are good at solvating cations but not anions. This leaves the anionic nucleophile or base more reactive, thus favoring Sₙ2 and E2 pathways. youtube.compressbooks.pub

The interplay between the strength of the nucleophile/base and the solvent polarity determines the predominant reaction pathway. msu.edu For instance, using a strong, non-nucleophilic base in a polar aprotic solvent would strongly favor the E2 mechanism. Conversely, a weak nucleophile/base in a polar protic solvent would favor a mixture of Sₙ1 and E1 products.

Table 2: Influence of Reaction Conditions on Pathways for this compound
ConditionFavored Pathway(s)Rationale
Strong Nucleophile / Polar Aprotic SolventSₙ2High concentration of a reactive nucleophile promotes a bimolecular reaction.
Weak Nucleophile / Polar Protic SolventSₙ1 / E1Solvent stabilizes the carbocation intermediate required for unimolecular pathways.
Strong, Sterically Hindered BaseE2Steric bulk disfavors nucleophilic attack (Sₙ2), promoting elimination.
High TemperatureElimination (E1, E2)Elimination reactions generally have a higher activation energy and are favored by heat.

Racemization Processes in Bicyclic Systems

The stereochemical integrity of the 8-azabicyclo[3.2.1]octane core is crucial for its biological activity. However, certain derivatives of this bicyclic system are susceptible to racemization, a process that can compromise their therapeutic efficacy. This phenomenon is particularly relevant when substituents at key positions, such as C2 or C3, are involved in reactions that proceed through intermediates capable of losing their stereochemical information.

One significant pathway for racemization in related systems, such as 2-hydroxy-8-azabicyclo[3.2.1]octane derivatives, involves the formation of an achiral, symmetric aziridinium intermediate. researchgate.net This intermediate can arise during nucleophilic substitution reactions at the C2 position. Although this specific process was detailed for a 2-hydroxy analog, the underlying principle of neighboring group participation by the nitrogen atom is highly relevant to the stereochemical stability of other substituted tropanes. For instance, attempts to perform an S(_N)2 reaction on enantiopure 2-hydroxy-8-azabicyclo[3.2.1]octane led to racemized products, indicating the intermediacy of a species that allows for the loss of stereochemical configuration. researchgate.net

A classic and well-documented example of racemization within the broader tropane alkaloid family is the conversion of hyoscyamine (B1674123) to atropine. nih.govresearchgate.net Hyoscyamine, the (S)-enantiomer, is known to be significantly more potent than its (R)-counterpart. nih.gov However, it is unstable and readily racemizes, particularly under the influence of heat or basic conditions, to form atropine, which is a 1:1 racemic mixture of the two enantiomers. nih.govresearchgate.net This process highlights the inherent lability of the chiral center adjacent to the ester group in hyoscyamine.

While specific studies detailing the racemization of this compound are not extensively documented in the provided context, the principles observed in analogous structures suggest that reaction conditions must be carefully selected to preserve stereochemical integrity, especially in reactions involving the C3 position. The potential for the nitrogen bridge to participate in the formation of transient, achiral intermediates remains a critical consideration in the synthetic manipulation of this compound.

Compound Racemization Context Key Intermediate/Factor Reference
2-Hydroxy-8-azabicyclo[3.2.1]octaneNucleophilic substitution attemptsAchiral symmetric aziridinium intermediate researchgate.net
HyoscyamineConversion to AtropineHeat, alkaline conditions nih.govresearchgate.net

Generation of Chemically Diverse 8-Azabicyclo[3.2.1]octane Libraries

The systematic synthesis of compound libraries based on a common scaffold is a cornerstone of modern drug discovery, enabling the efficient exploration of structure-activity relationships (SAR). wikipedia.org The 8-azabicyclo[3.2.1]octane framework is an attractive scaffold for combinatorial chemistry due to its proven biological relevance and the presence of multiple sites for diversification. nih.govnih.gov

A notable example of library generation is the preparation of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold. nih.govnih.govacs.org In this approach, nortropane-8-carbonyl chlorides serve as key intermediates. These reactive compounds can be treated with a wide array of primary and secondary amines to produce a large library of urea (B33335) derivatives in high yield. nih.govacs.org This strategy allows for the introduction of chemical diversity at the nitrogen atom of the bicyclic system, transforming the basic nitrogen into a different pharmacophore. acs.org The synthesis is efficient, starts from commercially available materials, and can be adapted for the preparation of enantiomerically pure compounds. nih.gov

The general scheme for this library synthesis involves several key transformations:

Demethylation: Starting from a readily available tropane derivative, the N-methyl group is removed to yield the corresponding nortropane. nih.gov

Functionalization: The secondary amine of the nortropane is then reacted, for example with phosgene (B1210022) or a phosgene equivalent, to form a reactive nortropane-8-carbonyl chloride intermediate. nih.govacs.org

Diversification: The final step involves reacting the carbonyl chloride intermediate with a diverse set of amines to generate the target library of unsymmetrical ureas. nih.govnih.gov

This methodology highlights the modularity of the 8-azabicyclo[3.2.1]octane scaffold, which possesses at least three potential sites for introducing diversity: the nitrogen atom (N8), the C3 position (often starting from tropinone), and the C2 position. nih.gov

Further SAR studies on this scaffold have led to the synthesis of various series of analogues. For instance, libraries of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have been created to investigate their activity at monoamine transporters. nih.gov Similarly, novel series of tropane analogues have been synthesized and evaluated as ligands for the vesicular monoamine transporter-2 (VMAT2). nih.gov These focused libraries are crucial for optimizing the pharmacological profile of lead compounds by systematically modifying different parts of the molecule.

Library Type Scaffold Key Intermediate Diversification Strategy Reference
Unsymmetrical Ureas8-Azabicyclo[3.2.1]octaneNortropane-8-carbonyl chloridesReaction with a diverse set of amines nih.govnih.govacs.org
Diaryl Methoxyethylidenyl Derivatives8-Azabicyclo[3.2.1]octane3-TropinoneN-substitution and modification of the C3 side chain nih.gov
Lobelane AnaloguesTropane (8-Azabicyclo[3.2.1]octane)Trop-2-ene derivativesSubstitution on the tropane ring nih.gov

Advanced Structural Analysis and Stereochemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane. Analysis of both ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's preferred conformation in solution.

The 8-azabicyclo[3.2.1]octane skeleton typically adopts a rigid chair-boat conformation. The chemical shifts of the protons and carbons are significantly influenced by their spatial orientation (axial or equatorial) and the presence of the bromine and N-methyl substituents.

¹H NMR Spectroscopy: The proton spectrum would be expected to show distinct signals for the N-methyl group, the bridgehead protons (H-1 and H-5), the proton at the bromine-bearing carbon (H-3), and the remaining methylene (B1212753) protons on the bicyclic framework. The proton at C-3, being adjacent to the electronegative bromine atom, would likely appear as a downfield multiplet. The coupling constants (J-values) between adjacent protons are critical for determining dihedral angles and thus the relative stereochemistry of the substituents.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to each carbon atom in the molecule, assuming no accidental equivalence. The chemical shifts provide direct information about the electronic environment of each carbon. The carbon atom bonded to the bromine (C-3) would be significantly shifted due to the halogen's influence. Similarly, the carbons adjacent to the nitrogen atom (C-1, C-5, and the N-methyl carbon) would show characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on general principles and data from structurally similar compounds.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃ 2.2 - 2.8 35 - 45
C1, C5 (Bridgehead) 2.8 - 3.5 55 - 65
C2, C4 1.5 - 2.5 30 - 40
C3 4.0 - 4.5 45 - 55
C6, C7 1.5 - 2.2 25 - 35

X-ray Crystallography for Absolute and Relative Configuration Determination and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish both the relative and absolute configuration of all stereocenters in this compound.

Furthermore, X-ray diffraction analysis reveals how the molecules are arranged in the crystal lattice. This crystal packing information is dictated by intermolecular forces such as van der Waals interactions and dipole-dipole forces, which can influence the physical properties of the compound. While specific crystallographic data for the title compound is not publicly available, data for related structures provides a solid framework for understanding its likely solid-state conformation.

Table 2: Representative Crystallographic Parameters for a Related 8-Azabicyclo[3.2.1]octane Derivative (Cocaine Hydrochloride) researchgate.netThis data is for a structurally related compound and serves as an example of the type of information obtained from X-ray crystallography.

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.622
b (Å) 10.285
c (Å) 21.428
Z (Molecules/unit cell) 4

Mass Spectrometry for Structural Elucidation of Complex Derivatives

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information about a compound through the analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₁₄BrN, corresponding to a monoisotopic mass of approximately 204.04 amu. nist.gov

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 204. A characteristic feature would be the presence of an M+2 peak at m/z 206 of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). neu.edu.tr

The fragmentation of the parent 8-azabicyclo[3.2.1]octane structure is characterized by C-C bond cleavages at the bridgehead carbon atoms, leading to the formation of five- and six-membered heterocyclic ions. aip.org For the title compound, key fragmentation pathways would likely involve the loss of the bromine atom, the methyl group, or small hydrocarbon fragments from the bicyclic ring. The presence of the nitrogen atom directs fragmentation, often leading to stable iminium ions.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

m/z Value Identity Fragmentation Pathway
204/206 [C₈H₁₄BrN]⁺ Molecular Ion (M⁺)
189/191 [C₇H₁₁BrN]⁺ Loss of CH₃
125 [C₈H₁₄N]⁺ Loss of Br
110 [C₇H₁₂N]⁺ Loss of Br and CH₃
96 [C₆H₁₀N]⁺ Ring fragmentation

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by absorptions corresponding to the vibrations of the alkyl C-H bonds. These include:

C-H stretching vibrations: Typically observed in the 2850-3000 cm⁻¹ region. vscht.cz

C-H bending vibrations (scissoring, rocking, wagging): These occur in the fingerprint region, roughly between 1350-1470 cm⁻¹. vscht.cz

A key diagnostic band for this molecule would be the C-Br stretching vibration . This absorption is typically found in the lower frequency region of the IR spectrum, generally between 690-515 cm⁻¹. libretexts.orgorgchemboulder.com The identification of this band would provide strong evidence for the presence of the bromo substituent. The vibrations associated with the C-N bonds of the bicyclic amine structure also appear in the fingerprint region (typically 1000-1250 cm⁻¹).

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alkyl C-H Stretch 2850 - 3000
Alkyl CH₂ Bend (Scissoring) ~1465
N-CH₃ Bend ~1450
C-N Stretch 1000 - 1250
C-Br Stretch 515 - 690

Chiral Chromatography Techniques for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be equipped with chiral columns for this purpose. For derivatives of the 8-azabicyclo[3.2.1]octane scaffold, methods have been developed that achieve excellent separation, often resulting in enantiomeric purities greater than 99% ee. The choice of the specific CSP and the mobile phase is critical for achieving baseline separation of the enantiomeric peaks. The relative area of the two peaks in the resulting chromatogram is used to calculate the enantiomeric excess of the sample, a critical parameter for stereoselective synthesis and pharmaceutical applications.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations (DFT, Hybrid-DFT) for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and its hybrid functional variants, are instrumental in understanding the electronic structure and predicting the reactivity of molecules. peerj.com For 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane, these calculations can determine key electronic properties that govern its chemical behavior.

DFT calculations can be employed to optimize the molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic environment around the bicyclic core. Furthermore, these calculations yield the molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are fundamental indicators of reactivity. For instance, the HOMO location suggests sites susceptible to electrophilic attack, while the LUMO indicates likely sites for nucleophilic attack.

Table 1: Predicted Electronic Properties from DFT Calculations

Property Predicted Information Significance
Optimized Geometry Bond lengths, bond angles, dihedral angles Provides the most stable 3D structure.
HOMO-LUMO Gap Energy difference between frontier orbitals Indicates chemical reactivity and stability.
Electrostatic Potential Charge distribution map Identifies sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. researchgate.netnih.gov For a flexible molecule like this compound, which possesses a bicyclic ring system, MD simulations can provide a detailed picture of its conformational landscape. researchgate.net

By simulating the motion of atoms and bonds over a period of time, MD can identify the most stable conformations and the energy barriers between them. ucr.edu The tropane (B1204802) skeleton can exist in different chair and boat conformations, and the presence of the bromine and methyl substituents will influence the relative energies of these conformers. rsc.org Understanding the preferred conformations is crucial as it dictates the molecule's shape and how it interacts with other molecules, such as biological targets. mdpi.com

In the context of drug discovery, MD simulations are invaluable for studying ligand-target interactions. If this compound were to be investigated as a potential ligand for a protein receptor, MD simulations could model the binding process, identify key interacting residues, and estimate the binding free energy. This provides insights into the stability of the ligand-protein complex and can guide the design of more potent analogs. mdpi.com

Computational Studies of Reaction Pathways and Transition States

Theoretical calculations are essential for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. For this compound, computational studies can investigate various reaction pathways, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the nitrogen atom.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. researchgate.net The transition state, being the highest energy point along the reaction coordinate, is of particular interest as its structure and energy determine the reaction rate. Computational methods can locate and characterize transition states, providing valuable information about the geometry of the activated complex. acs.org

For example, in a substitution reaction, calculations could determine whether the reaction proceeds through a concerted (S_N2-like) or a stepwise (S_N1-like) mechanism. This level of mechanistic detail is often difficult to discern from experiments alone. researchgate.net

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic interactions within a molecule. uni-muenchen.defaccts.de It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. wisc.edu

Furthermore, NBO analysis can shed light on intermolecular interactions, such as hydrogen bonding, if the molecule is studied in the presence of a solvent or another molecule. By examining the donor-acceptor interactions between the NBOs of the interacting species, the nature and strength of these interactions can be quantified. wisc.edu

Table 2: Insights from NBO Analysis

Type of Interaction Description Significance for this compound
Intramolecular
Bond Composition Hybridization and electron density of bonds. Characterizes the nature of C-Br and C-N bonds.
Hyperconjugation Electron delocalization between orbitals. Contributes to molecular stability and influences geometry.
Intermolecular

Prediction of Stereoisomer Stability and Energetics

The 8-azabicyclo[3.2.1]octane core contains several stereocenters, and the substituents can adopt different spatial arrangements. nist.govnist.gov In this compound, the bromine atom at the C3 position can be in either an exo or endo configuration. Computational chemistry provides a means to predict the relative stabilities of these stereoisomers.

By performing high-level quantum mechanical calculations, the total electronic energies of the different stereoisomers can be determined. After correcting for zero-point vibrational energies and thermal contributions, the relative Gibbs free energies can be calculated, which indicate the thermodynamically more stable isomer under a given set of conditions.

This predictive capability is crucial for understanding the stereochemical outcome of synthetic routes and for identifying the most likely conformation to be biologically active. The energetic profile of different stereoisomers can also provide insights into the potential for interconversion between them. researchgate.net

Structure Activity Relationship Sar Studies and Preclinical Pharmacological Research

Elucidation of the 8-Azabicyclo[3.2.1]octane Pharmacophore

The 8-azabicyclo[3.2.1]octane scaffold, the core structure of tropane (B1204802) alkaloids, is a well-established pharmacophore known for its interaction with various biological targets, particularly within the central nervous system. nih.govebi.ac.uk This rigid bicyclic system properly orients substituents in three-dimensional space, allowing for specific interactions with receptors and transporters. The nitrogen atom at the 8-position is a key feature, typically protonated at physiological pH, which can engage in crucial ionic interactions with target proteins. nih.gov The stereochemistry of substituents on the tropane ring, particularly at the C-2 and C-3 positions, significantly influences binding affinity and selectivity. researchgate.net For instance, the orientation of substituents (α or β) can dramatically alter the pharmacological profile of the molecule. researchgate.net

Systematic Structure-Activity Relationship (SAR) Studies of 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane Analogues

Systematic SAR studies on analogues of this compound have provided valuable insights into the structural requirements for activity at various biological targets, most notably the monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

The nature of the substituent at the C-3 position is a critical determinant of both potency and selectivity. Introduction of a bromine atom at this position, as in the title compound, is expected to influence the electronic and steric properties of the molecule, thereby modulating its interaction with target binding sites. While direct SAR data for the 3-bromo derivative is limited, studies on related 3-substituted tropane analogues offer predictive insights. For example, substitution with different aryl groups at the 3-position has been shown to significantly impact affinity and selectivity for DAT and SERT. nih.gov

The methyl group on the nitrogen at the 8-position is also crucial for activity. N-demethylation to the corresponding nortropane analogue, or replacement with other alkyl groups, can alter the binding affinity and selectivity profile. For instance, in a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, substitution at the 8-position with different alkyl and arylalkyl groups led to significant variations in DAT, SERT, and NET binding affinities. researchgate.net

The following table summarizes the SAR findings for various analogues of the 8-azabicyclo[3.2.1]octane scaffold, highlighting the impact of substitutions at the C-3 and N-8 positions on monoamine transporter binding.

Compound/Analogue C-3 Substituent N-8 Substituent Target Binding Affinity (Ki, nM) or Activity Reference
8-cyclopropylmethyl derivative2-(diarylmethoxyethylidenyl)cyclopropylmethylDAT4.0 researchgate.net
8-chlorobenzyl derivative2-(diarylmethoxyethylidenyl)chlorobenzylDAT3.9 researchgate.net
WIN 35,4284-fluorophenylmethylDATHigh Affinity nih.gov
3α-di(4-fluorophenyl)methoxymethyl analoguedi(4-fluorophenyl)methoxymethyl3-phenylpropylDAT5 researchgate.net
3β-di(4-fluorophenyl)methoxymethyl analoguedi(4-fluorophenyl)methoxymethyl3-phenylpropylDAT78 researchgate.net

Design and Synthesis of Ligands for Specific Biological Targets

The 8-azabicyclo[3.2.1]octane scaffold has served as a template for the design and synthesis of ligands targeting a range of biological entities, including monoamine transporters and sigma receptors. google.comnih.gov The synthesis of this compound and its analogues typically involves multi-step synthetic sequences starting from tropinone (B130398) or related precursors. The introduction of the bromine at the 3-position can be achieved through various bromination reactions, with control of stereochemistry being a key challenge. The N-methylation is a standard transformation in tropane chemistry.

Researchers have designed and synthesized numerous derivatives by modifying the substituents at various positions of the tropane ring to achieve desired pharmacological profiles. For example, the synthesis of a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives was undertaken to explore their potential as DAT inhibitors. researchgate.net Similarly, N-(8-benzyl-8-azabicyclo[3.2.1]octan-3α-yl)carbamates were prepared to investigate their affinity for sigma receptors. google.com These efforts underscore the versatility of the 8-azabicyclo[3.2.1]octane core in the design of targeted ligands.

Investigation of Molecular Mechanisms of Action in Preclinical Models

The molecular mechanisms of action for compounds based on the 8-azabicyclo[3.2.1]octane scaffold are primarily investigated through receptor binding assays, enzyme inhibition studies, and other protein interaction analyses. For analogues targeting monoamine transporters, the primary mechanism is the inhibition of neurotransmitter reuptake. By binding to DAT, SERT, or NET, these compounds block the transport of dopamine, serotonin, or norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration of these neurotransmitters in the synapse. nih.gov

The interaction with the target protein is governed by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. The rigid conformation of the tropane core is believed to facilitate a favorable alignment of the key pharmacophoric elements within the binding pocket of the transporter. While the precise binding mode of this compound has not been elucidated, it is hypothesized to interact with the dopamine transporter in a manner analogous to other 3-substituted tropane derivatives.

In Vitro Biological Activity Profiling

The in vitro biological activity of this compound analogues is typically characterized using a battery of cell-free and cellular assays. Radioligand binding assays are commonly employed to determine the affinity of these compounds for their intended targets, such as the dopamine, serotonin, and norepinephrine transporters. ebi.ac.uk In these assays, the ability of the test compound to displace a radiolabeled ligand from the transporter is measured, and the inhibition constant (Ki) is calculated as a measure of binding affinity.

Assay Type Compound/Analogue Target Result Reference
Radioligand Binding8-cyclopropylmethyl derivativeDATKi = 4.0 nM researchgate.net
Radioligand Binding8-chlorobenzyl derivativeDATKi = 3.9 nM researchgate.net
Radioligand Binding3α-di(4-fluorophenyl)methoxymethyl analogueDATKi = 5 nM researchgate.net
Radioligand Binding3β-di(4-fluorophenyl)methoxymethyl analogueDATKi = 78 nM researchgate.net
Neurotransmitter UptakeGBR 12909 (related pharmacophore)DopamineHigh Inhibition researchgate.net

Preclinical Pharmacokinetics and ADME Research in Non-Human Systems

Information regarding the preclinical pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not extensively documented in the public domain. However, general characteristics of tropane alkaloids can provide some predictive insights. Typically, these compounds are small, lipophilic molecules that can cross the blood-brain barrier, which is essential for their central nervous system activity.

The metabolism of tropane alkaloids often involves N-demethylation and ester hydrolysis, if an ester group is present. The bromine substituent in this compound may influence its metabolic stability and clearance pathways. In silico methods can be used to predict the ADME properties of novel compounds like this, providing initial guidance for further experimental studies. For example, in silico predictions for "Bromo-DragonFLY," another bromine-containing psychoactive substance, indicated high gastrointestinal absorption and potential to cross the blood-brain barrier. Similar predictive studies would be necessary to estimate the pharmacokinetic profile of this compound.

Analysis of Allosteric Modulation and Orthosteric Binding Profiles

The primary mechanism of action for most tropane-based monoamine transporter inhibitors is competitive binding at the orthosteric site, the same site where the endogenous neurotransmitter binds. These compounds physically occupy the binding pocket and prevent the neurotransmitter from being transported.

However, the concept of allosteric modulation, where a ligand binds to a site topographically distinct from the orthosteric site to modulate the affinity or efficacy of the orthosteric ligand, is an emerging area of research for monoamine transporters. While there is no specific evidence to suggest that this compound acts as an allosteric modulator, the complexity of transporter function allows for this possibility. Further research, including radioligand binding studies in the presence of varying concentrations of the substrate and inhibitor, would be required to definitively characterize the binding profile of this compound as either orthosteric or allosteric.

Applications in Organic Synthesis and Emerging Fields

Role as a Versatile Synthetic Intermediate for Complex Natural Products and Analogues

The 8-azabicyclo[3.2.1]octane core is a ubiquitous structural motif found in a wide array of biologically active natural products, most notably the tropane (B1204802) alkaloids. ehu.esrsc.orgresearchgate.netacs.orgnih.gov This scaffold is central to the chemical architecture of well-known compounds such as cocaine and scopolamine. nih.gov The synthesis of these and other complex natural products and their analogues often relies on the strategic functionalization of the tropane skeleton. researchgate.netacs.orgresearchgate.netresearchgate.net

3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane serves as a key synthetic intermediate in this context. The presence of the bromine atom at the 3-position provides a reactive site for various cross-coupling reactions and nucleophilic substitutions. This allows for the introduction of diverse substituents and the elaboration of the tropane core into more complex structures. The reactivity of halogenated intermediates is a cornerstone of modern synthetic strategy, enabling the construction of intricate molecular frameworks from simpler precursors. nih.govcolumbia.edu While specific examples detailing the extensive use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the utility of 3-halotropanes as precursors is a well-established principle in synthetic organic chemistry. The strategic placement of the bromine atom allows for late-stage diversification, a powerful approach for generating libraries of natural product analogues for structure-activity relationship (SAR) studies. acs.org

The table below illustrates the significance of the 8-azabicyclo[3.2.1]octane core in various natural products, highlighting the potential for synthetic intermediates like this compound to contribute to their synthesis and modification.

Natural ProductCore StructureBiological Significance
Cocaine8-Methyl-8-azabicyclo[3.2.1]octaneDopamine (B1211576) reuptake inhibitor, local anesthetic nih.gov
Scopolamine8-Methyl-8-azabicyclo[3.2.1]octaneAnticholinergic, treatment for motion sickness nih.gov
Atropine8-Methyl-8-azabicyclo[3.2.1]octaneAnticholinergic, mydriatic researchgate.net

Utilization in the Development of Chemical Probes for Biological Systems

The development of chemical probes, such as those used in Positron Emission Tomography (PET), is crucial for visualizing and understanding biological processes in vivo. The tropane scaffold has been identified as a valuable framework for the design of such probes, particularly for imaging the dopamine transporter (DAT). nih.gov The synthesis of novel tropane derivatives containing positron-emitting isotopes like fluorine-18 (B77423) allows for the non-invasive study of DAT levels and function in the brain. nih.gov

While direct utilization of this compound in the synthesis of widely used chemical probes is not prominently reported, its structure is highly amenable to the modifications required for such applications. The bromine atom can be readily displaced by various nucleophiles, including those containing fluorophores or radiolabels. For instance, nucleophilic substitution reactions could be employed to introduce a fluorine-18 atom, a common positron emitter for PET imaging. nih.gov This would position this compound as a potential precursor for the development of novel PET ligands targeting specific receptors or transporters in the central nervous system.

The general strategy for developing such probes often involves the synthesis of a precursor molecule that can be readily radiolabeled in the final step. The reactivity of the carbon-bromine bond in this compound makes it a suitable candidate for this "late-stage" labeling approach.

Potential Contributions to Agrochemicals and Materials Science

The 8-azabicyclo[3.2.1]octane skeleton has shown promise in the development of new agrochemicals. Research has indicated that derivatives of this bicyclic system possess notable nematicidal activity, suggesting their potential as agents for controlling nematode infestations in agriculture. researchgate.netresearchgate.net Specifically, compounds derived from 8-azabicyclo[3.2.1]octan-3-yl moieties have been synthesized and evaluated against root-knot nematodes (Meloidogyne incognita), demonstrating significant inhibition. researchgate.net Furthermore, a patent has disclosed the potential use of 2-alkyl-3-(hetero)aryl-8-azabicyclo[3.2.1]alkanes as pesticides for combating insects, acarines, and nematodes. google.com

This compound can serve as a versatile starting material for the synthesis of a wide range of such agrochemical candidates. The bromine atom can be readily transformed into various other functional groups through established synthetic methodologies, allowing for the systematic modification of the molecule to optimize its biological activity against specific agricultural pests.

The following table summarizes the observed nematicidal activity of some 8-azabicyclo[3.2.1]octane derivatives, underscoring the potential of this chemical class in agrochemical research.

Compound DerivativeTarget PestObserved ActivityReference
2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one derivativesMeloidogyne incognitaSignificant inhibition researchgate.net
8-methyl-8-azabicyclo-[3.2.1]octan-3-one-O-((3-(4-nitrophenyl)-4,5-dihydroisoxazol-5-yl)methyl)oximeMeloidogyne incognitaGood nematicidal activity researchgate.net

The application of this compound and its derivatives in materials science is a more speculative area. The rigid, three-dimensional structure of the tropane skeleton could potentially be incorporated into polymers or other materials to impart specific physical or chemical properties. However, there is currently a lack of published research in this specific area.

Future Research Directions and Uncharted Avenues

Development of Novel Stereocontrolled Synthetic Methodologies for the Core Structure

The biological activity of 8-azabicyclo[3.2.1]octane derivatives is intrinsically linked to their stereochemistry. Therefore, the development of synthetic methods that provide precise control over the three-dimensional arrangement of atoms is paramount. While classical syntheses have been successful, future research is geared towards more efficient and versatile stereocontrolled strategies. rsc.orgnih.gov

Key areas of development include:

Asymmetric Cycloaddition Reactions: Modern synthetic chemistry has seen a surge in powerful asymmetric cycloaddition reactions. For the 8-azabicyclo[3.2.1]octane core, intramolecular [4+3] cycloadditions of pyrroles and rhodium-catalyzed reactions of vinyldiazoacetates have shown promise. nih.gov Future work will likely focus on employing novel chiral catalysts and ligand systems to achieve even higher levels of enantioselectivity and diastereoselectivity, allowing for the construction of complex, multi-substituted tropane (B1204802) skeletons from simple precursors. rsc.org

Desymmetrization Strategies: An elegant approach to chirality involves the desymmetrization of achiral or meso starting materials, such as tropinone (B130398) derivatives. researchgate.netehu.es This has been achieved using chiral lithium amides for enantioselective deprotonation followed by aldol (B89426) reactions. researchgate.net Future methodologies may explore enzyme-catalyzed desymmetrization or the use of novel organocatalysts to provide access to a wider range of enantiomerically pure building blocks.

Table 1: Comparison of Modern Stereocontrolled Synthetic Strategies
StrategyDescriptionKey AdvantagesFuture Research Focus
Asymmetric CycloadditionsConstruction of the bicyclic ring system via a concerted or stepwise cycloaddition using chiral catalysts or auxiliaries. rsc.orgHigh stereocontrol, convergence.Development of new catalyst systems, expanding substrate scope.
DesymmetrizationStereoselective transformation of a prochiral or meso tropane precursor into a chiral product. ehu.esAccess to enantiopure compounds from readily available starting materials.Biocatalysis, novel chiral reagents.
Cascade ReactionsA sequence of intramolecular reactions that rapidly builds molecular complexity in a single synthetic operation. temple.eduHigh atom economy, operational simplicity, rapid access to complex structures.Design of novel multi-reaction sequences, application to total synthesis.

Advanced Computational Design and Optimization of Bioactive Entities

The integration of computational chemistry into the drug discovery process has revolutionized the way scientists design and optimize new therapeutic agents. For derivatives of 3-bromo-8-methyl-8-azabicyclo[3.2.1]octane, these in silico methods offer a pathway to rationally design molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Future research in this area will heavily rely on:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a compound with its biological activity. nih.gov For tropane analogs, 2D-QSAR and 3D-QSAR (like Comparative Molecular Field Analysis, CoMFA) have been successfully employed to understand the structural requirements for binding to targets such as the dopamine (B1211576) transporter. nih.govresearchgate.netnih.gov Future QSAR studies will incorporate more sophisticated molecular descriptors and machine learning algorithms to build more predictive models, enabling the virtual screening of large compound libraries and the prioritization of candidates for synthesis. rsc.orgrsc.org

Pharmacophore Modeling and Virtual Screening: Pharmacophore models define the essential 3D arrangement of functional groups required for biological activity. These models can be used to search large databases of virtual compounds to identify novel scaffolds that fit the pharmacophoric requirements. This approach can lead to the discovery of entirely new classes of 8-azabicyclo[3.2.1]octane derivatives with unique biological profiles.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a ligand interacts with its biological target over time. This can reveal crucial information about the binding mechanism, the role of specific amino acid residues, and the conformational changes that occur upon binding. academie-sciences.fr For 8-azabicyclo[3.2.1]octane derivatives, MD simulations can help in understanding the subtle differences in binding modes that confer selectivity for different receptor subtypes, guiding the design of more targeted drugs.

Exploration of Undiscovered Biological Activities and Target Mechanisms for Derivatives

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure, meaning it is capable of interacting with a wide range of biological targets. While its effects on monoamine transporters (dopamine, serotonin (B10506), norepinephrine) and muscarinic acetylcholine (B1216132) receptors are well-documented, a vast landscape of potential biological activities remains unexplored. nih.govnih.gov

Future avenues of exploration include:

Novel CNS Targets: Beyond the classical targets, the central nervous system presents a plethora of other potential receptors, ion channels, and enzymes that could be modulated by tropane-based compounds. For instance, exploring their activity on sigma receptors, NMDA receptors, or various G-protein coupled receptors (GPCRs) could uncover new treatments for psychiatric and neurodegenerative disorders. scirp.org

Anti-inflammatory and Immunomodulatory Effects: Recent studies have identified derivatives of the 8-azabicyclo[3.2.1]octane core as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes. acs.orgsemanticscholar.orgnih.gov This opens up a new therapeutic area for these compounds in the treatment of chronic inflammatory conditions and associated pain.

Antiproliferative and Anticancer Activity: Some studies have begun to investigate the potential of tropane-based compounds as antiproliferative agents. researchgate.net Future research could systematically screen libraries of these derivatives against various cancer cell lines and explore their mechanisms of action, potentially leading to the development of novel oncology drugs. rsc.org

Antimicrobial and Antiviral Properties: The vast chemical space accessible from the 8-azabicyclo[3.2.1]octane scaffold warrants investigation into its potential as a source of new antimicrobial or antiviral agents, areas of critical unmet medical need.

Integration of Automated Synthesis and High-Throughput Screening in Discovery Pipelines

To efficiently explore the vast chemical space and biological potential of 8-azabicyclo[3.2.1]octane derivatives, the integration of automated synthesis and high-throughput screening (HTS) is essential. This combination accelerates the design-make-test-analyze cycle, which is the engine of modern drug discovery. youtube.com

Key components of this integrated approach include:

Automated Synthesis Platforms: The use of robotic systems for chemical synthesis allows for the rapid and reliable production of large numbers of compounds. youtube.comresearchgate.net These platforms can perform a wide range of chemical reactions in parallel, enabling the creation of diverse libraries of 8-azabicyclo[3.2.1]octane analogs with systematic variations in their substituents. This is particularly powerful for generating the large datasets required for robust SAR and QSAR studies. youtube.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds for their activity against a specific biological target. dovepress.com The development of miniaturized and homogeneous assay formats has made it possible to screen large libraries efficiently. dovepress.com Quantitative HTS (qHTS) takes this a step further by generating concentration-response curves for all compounds in a library, providing a much richer dataset directly from the primary screen. nih.gov

DNA-Encoded Libraries (DELs): DEL technology offers a paradigm shift in screening, allowing for the testing of billions of compounds simultaneously. vipergen.com By attaching a unique DNA barcode to each molecule, entire libraries can be screened in a single tube. The development of DELs based on the 8-azabicyclo[3.2.1]octane scaffold would enable an unprecedented exploration of its chemical space and the identification of potent ligands for even the most challenging biological targets. vipergen.com

The future of research on this compound and its relatives is bright. By leveraging cutting-edge synthetic methodologies, powerful computational tools, and integrated discovery platforms, scientists are poised to unlock the full therapeutic potential of this remarkable chemical scaffold.

Q & A

Q. What are the primary biological targets of 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane derivatives?

Derivatives of the 8-azabicyclo[3.2.1]octane scaffold, including 3-bromo-8-methyl analogs, exhibit affinity for monoamine transporters such as the dopamine transporter (DAT) and serotonin transporter (SERT). These interactions are critical for modulating neurotransmitter reuptake, making the compound relevant in neuropharmacology. For example, substituents at the C3 position (e.g., bromine) enhance DAT binding selectivity, while N8 modifications (e.g., methyl groups) influence SERT affinity .

Q. What synthetic strategies are commonly employed to construct the 8-azabicyclo[3.2.1]octane core?

The bicyclic scaffold is typically synthesized via radical cyclization or stereoselective methods. For instance, brominated precursors undergo radical cyclization using n-tributyltin hydride and AIBN to yield the bicyclic structure with high diastereocontrol (>99%). Alternative routes involve imine formation followed by hydrogenation to access enantiomerically pure products .

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is standard for purity assessment and quantification in complex mixtures. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for resolving stereochemistry at chiral centers .

Advanced Research Questions

Q. How do structural modifications at the C3 and N8 positions influence transporter selectivity and binding affinity?

  • C3 Substituents: Bulky halogen groups (e.g., bromine) at C3 enhance DAT selectivity by occupying hydrophobic pockets in the transporter’s binding site. Aryl substitutions further modulate affinity through π-π interactions .
  • N8 Substituents: Methyl groups at N8 reduce steric hindrance, improving SERT binding. Larger substituents (e.g., cyclopropylmethyl) introduce conformational constraints, altering transporter selectivity profiles . Computational modeling (e.g., QSAR) supports these observations by correlating substituent size/polarity with binding energy .

Q. What challenges arise in achieving enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold?

The scaffold contains multiple chiral centers, necessitating stereocontrolled synthetic routes. Asymmetric catalysis (e.g., chiral thioureas) and enzymatic resolution have been explored but often yield moderate enantiomeric excess (ee). Radical cyclization with chiral auxiliaries offers improved stereoselectivity (>90% ee) but requires optimization of reaction conditions (e.g., solvent, temperature) .

Q. How do metabolic pathways impact the pharmacological activity of 8-azabicyclo[3.2.1]octane derivatives?

In vivo studies of analogs like brasofensine reveal hepatic metabolism via cytochrome P450 enzymes, producing hydroxylated metabolites. These metabolites often retain transporter affinity but exhibit reduced blood-brain barrier penetration. Metabolic stability can be enhanced by introducing electron-withdrawing groups (e.g., bromine) to slow oxidative degradation .

Q. What experimental approaches resolve contradictions in reported structure-activity relationships (SAR)?

Discrepancies in SAR (e.g., conflicting DAT/SERT selectivity data) are addressed through:

  • Systematic substituent scanning: Synthesizing analogs with incremental structural changes to isolate key pharmacophores.
  • Functional assays: Comparing binding affinity (e.g., radioligand assays) with functional uptake inhibition to differentiate allosteric vs. orthosteric effects.
  • Cross-study validation: Replicating protocols (e.g., buffer pH, cell lines) to minimize methodological variability .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

The compound is classified as acutely toxic (oral, Category 4) and a respiratory irritant. Use fume hoods, nitrile gloves, and chemical safety goggles. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical assistance. Fire hazards require dry chemical extinguishers .

Q. How can computational tools guide the design of novel analogs?

Molecular docking (e.g., AutoDock Vina) predicts binding poses within transporter structures (e.g., DAT homology models). Density functional theory (DFT) calculates substituent electronic effects, while molecular dynamics simulations assess conformational stability in lipid bilayers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.